Cas no 2172606-19-6 (5,6-difluoro-1H-indazole-3-sulfonamide)

5,6-difluoro-1H-indazole-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 5,6-difluoro-1H-indazole-3-sulfonamide
- EN300-1618557
- 2172606-19-6
-
- インチ: 1S/C7H5F2N3O2S/c8-4-1-3-6(2-5(4)9)11-12-7(3)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14)
- InChIKey: KFJIJQTXZZMPLA-UHFFFAOYSA-N
- ほほえんだ: S(C1=C2C=C(C(=CC2=NN1)F)F)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 233.00705391g/mol
- どういたいしつりょう: 233.00705391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 97.2Ų
5,6-difluoro-1H-indazole-3-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1618557-2.5g |
5,6-difluoro-1H-indazole-3-sulfonamide |
2172606-19-6 | 2.5g |
$2800.0 | 2023-05-24 | ||
Enamine | EN300-1618557-0.1g |
5,6-difluoro-1H-indazole-3-sulfonamide |
2172606-19-6 | 0.1g |
$1257.0 | 2023-05-24 | ||
Enamine | EN300-1618557-10.0g |
5,6-difluoro-1H-indazole-3-sulfonamide |
2172606-19-6 | 10g |
$6144.0 | 2023-05-24 | ||
Enamine | EN300-1618557-250mg |
5,6-difluoro-1H-indazole-3-sulfonamide |
2172606-19-6 | 250mg |
$1315.0 | 2023-09-23 | ||
Enamine | EN300-1618557-100mg |
5,6-difluoro-1H-indazole-3-sulfonamide |
2172606-19-6 | 100mg |
$1257.0 | 2023-09-23 | ||
Enamine | EN300-1618557-5000mg |
5,6-difluoro-1H-indazole-3-sulfonamide |
2172606-19-6 | 5000mg |
$4143.0 | 2023-09-23 | ||
Enamine | EN300-1618557-500mg |
5,6-difluoro-1H-indazole-3-sulfonamide |
2172606-19-6 | 500mg |
$1372.0 | 2023-09-23 | ||
Enamine | EN300-1618557-0.25g |
5,6-difluoro-1H-indazole-3-sulfonamide |
2172606-19-6 | 0.25g |
$1315.0 | 2023-05-24 | ||
Enamine | EN300-1618557-0.5g |
5,6-difluoro-1H-indazole-3-sulfonamide |
2172606-19-6 | 0.5g |
$1372.0 | 2023-05-24 | ||
Enamine | EN300-1618557-1.0g |
5,6-difluoro-1H-indazole-3-sulfonamide |
2172606-19-6 | 1g |
$1429.0 | 2023-05-24 |
5,6-difluoro-1H-indazole-3-sulfonamide 関連文献
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
5,6-difluoro-1H-indazole-3-sulfonamideに関する追加情報
Introduction to 5,6-difluoro-1H-indazole-3-sulfonamide (CAS No. 2172606-19-6)
5,6-difluoro-1H-indazole-3-sulfonamide is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. The compound belongs to the indazole scaffold, which is a well-known motif in drug discovery, often featuring in molecules with therapeutic relevance. The presence of both fluorine atoms and a sulfonamide group introduces specific electronic and steric effects that can modulate its interactions with biological targets, making it a promising candidate for further investigation.
The chemical structure of 5,6-difluoro-1H-indazole-3-sulfonamide (CAS No. 2172606-19-6) consists of a benzene ring fused to a pyridazine ring, with fluorine substituents at the 5 and 6 positions and a sulfonamide functional group at the 3 position. This arrangement imparts distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical factors in drug design. The sulfonamide moiety is particularly noteworthy, as it is a common pharmacophore found in many approved drugs, known for its ability to form hydrogen bonds and interact with biological macromolecules.
In recent years, there has been a surge in research focused on fluorinated indazole derivatives due to their potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The fluorine atoms in 5,6-difluoro-1H-indazole-3-sulfonamide can influence the compound's binding affinity and selectivity by modulating electronic distributions and steric hindrance around the target site. This has led to increased interest in synthesizing and evaluating such derivatives for their pharmacological properties.
One of the most compelling aspects of 5,6-difluoro-1H-indazole-3-sulfonamide is its potential application in the development of novel therapeutic agents. For instance, studies have suggested that fluorinated indazoles may exhibit inhibitory activity against various enzymes and receptors involved in diseases such as cancer and inflammation. The sulfonamide group further enhances its utility by providing a site for further functionalization, allowing chemists to tailor the molecule for specific biological activities.
The synthesis of 5,6-difluoro-1H-indazole-3-sulfonamide involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key steps typically include fluorination reactions to introduce the fluorine atoms at the 5 and 6 positions of the indazole ring, followed by sulfonation to attach the sulfonamide group at the 3 position. Advanced synthetic techniques such as cross-coupling reactions and palladium catalysis may be employed to enhance reaction efficiency and selectivity.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 5,6-difluoro-1H-indazole-3-sulfonamide. Molecular modeling studies can predict how this compound interacts with biological targets at the atomic level, providing insights into its mechanism of action. These predictions are invaluable for guiding experimental efforts and optimizing lead compounds for clinical development.
The pharmacokinetic properties of 5,6-difluoro-1H-indazole-3-sulfonamide are another area of active investigation. Fluorinated compounds often exhibit improved bioavailability due to their enhanced lipophilicity and resistance to metabolic degradation. Understanding these properties is essential for designing effective drug candidates that can reach their target sites in sufficient concentrations to exert therapeutic effects.
In conclusion,5,6-difluoro-1H-indazole-3-sulfonamide (CAS No. 2172606-19-6) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic methodologies and computational modeling, make it an attractive candidate for further exploration. As research continues to uncover new applications for fluorinated indazoles,5,6-difluoro-1H-indazole-3-sulfonamide is poised to play a vital role in the development of next-generation therapeutics.
2172606-19-6 (5,6-difluoro-1H-indazole-3-sulfonamide) 関連製品
- 884-39-9(Methyldopa hydrochloride)
- 1505213-54-6(1-(1-isocyanatoethyl)-2-methoxybenzene)
- 2227675-63-8((2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol)
- 2680677-85-2(1-(4-{(prop-2-en-1-yloxy)carbonylamino}butyl)piperidine-4-carboxylic acid)
- 39386-78-2(Gum karaya)
- 866591-02-8(2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methylphenyl)acetamide)
- 135616-36-3((S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)
- 898453-58-2(4-{6-4-(4-ethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine)
- 38985-69-2(2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole)
- 1187385-92-7(5-Bromo-2-propylaminopyrimidine)




